molecular formula C14H10N2O B1606263 (1H-Benzo[d]imidazol-5-yl)(phenyl)methanone CAS No. 82326-53-2

(1H-Benzo[d]imidazol-5-yl)(phenyl)methanone

Cat. No.: B1606263
CAS No.: 82326-53-2
M. Wt: 222.24 g/mol
InChI Key: CGVCBANYMPJILL-UHFFFAOYSA-N
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Description

“(1H-Benzo[d]imidazol-5-yl)(phenyl)methanone” is a compound that contains a benzimidazole moiety. Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of “this compound” involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, “(1H-Benzo[d]imidazol-2-yl)(phenyl)methanone” was obtained .


Molecular Structure Analysis

The structure of the ligand and its Pd (ii) complex was characterized via IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy . The spectral data of the Pd (ii) complex indicated the bidentate bonding mode for bis-benzimidazole and suggested a tetrahedral geometry for the metal complex .

Scientific Research Applications

Synthesis and Characterization

  • Selective Synthesis Methods: A general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone has been developed, offering a variety of applications in chemical synthesis (Zhan et al., 2019).

Material Science and Electrochemistry

  • Oligobenzimidazoles: Synthesis of benzimidazole monomers and their conversion into oligomers with significant electrochemical, electrical, optical, and thermal properties, showcasing potential in material sciences (Anand & Muthusamy, 2018).
  • V-shaped Ligands: Development of V-shaped ligands with N-heterocycles for potential applications in crystal engineering and molecular interaction studies (Wang et al., 2017).

Antimicrobial and Antifungal Properties

  • Antimicrobial Activity: Several compounds, including (1H-benzo[d]imidazol-2-yl)(phenyl)methanone analogs, have demonstrated potent in vitro antimicrobial activity, highlighting their potential in pharmaceutical applications (Shankar et al., 2018).

Photostability and Fluorescence

  • Fluorescent Monoazo Disperse Dyes: The synthesis of phenyl(1H-benzoimidazol-5-yl)methanone based dyes with induced fluorescence properties and enhanced photostability, useful in various industrial applications (Jadhav, Shinde & Sekar, 2018).

Tubulin Polymerization Inhibitors

  • Cancer Cell Line Inhibition: Novel conjugates involving (1H-benzo[d]imidazol-2-yl)(phenyl)methanone have shown significant cytotoxicity against various human cancer cell lines, indicating potential in cancer treatment research (Mullagiri et al., 2018).

Corrosion Inhibition

  • Steel Corrosion Inhibition: Benzimidazole derivatives, including (1H-benzo[d]imidazol-5-yl)(phenyl)methanone, have been studied as corrosion inhibitors for steel in acidic media, showing potential in materials protection and industrial maintenance (Fergachi et al., 2019).

Polymer Synthesis

  • Poly(amide-ether)s Synthesis: New poly(amide-ether)s with imidazole pendants have been synthesized using derivatives of this compound, offering potential applications in polymer chemistry (Ghaemy et al., 2013).

Molecular Docking and ADME Studies

  • Drug-likeness and Microbial Investigation: Compounds derived from this compound have been investigated for drug-likeness properties and antimicrobial activity, contributing to pharmaceutical research (Pandya et al., 2019).

Future Directions

The future directions for “(1H-Benzo[d]imidazol-5-yl)(phenyl)methanone” could involve its further exploration as a potential anticancer drug . The experimental results and drug-likeness properties of the Pd (ii) complex suggest its potential applications, which can be developed as a potent anticancer drug in the near future .

Properties

IUPAC Name

3H-benzimidazol-5-yl(phenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c17-14(10-4-2-1-3-5-10)11-6-7-12-13(8-11)16-9-15-12/h1-9H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVCBANYMPJILL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349453
Record name (1H-Benzimidazol-6-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82326-53-2
Record name (1H-Benzimidazol-6-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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